molecular formula C9H16O4 B1594677 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis- CAS No. 6543-04-0

1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-

Cat. No. B1594677
CAS RN: 6543-04-0
M. Wt: 188.22 g/mol
InChI Key: WBXFMDZISMIHHR-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2,2’-(1,3-propanediyl)bis- , also known as 1,3-bis(4,5-dimethyl-1,3-dioxolan-2-yl)propane , is a chemical compound with the following molecular formula: C9H16O4 . It belongs to the class of 1,3-dioxanes and 1,3-dioxolanes . These compounds are characterized by a six-membered ring containing two oxygen atoms and an ether linkage. The compound’s systematic name reflects its structure, where two dioxolane rings are connected by a central 1,3-propanediyl (or trimethylene) bridge .


Synthesis Analysis

1,3-Dioxolanes and 1,3-dioxanes can be readily synthesized from carbonyl compounds using 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically proceeds through acetalization, resulting in stable cyclic acetals. A common procedure employs toluenesulfonic acid as a catalyst, allowing continuous water removal from the reaction mixture. Alternatively, molecular sieves or orthoesters can achieve effective water removal. Deprotection is often accomplished via acid-catalyzed transacetalization or hydrolysis .


Molecular Structure Analysis

The molecular formula of 1,3-Dioxolane, 2,2’-(1,3-propanediyl)bis- is C9H16O4 . It consists of two 4,5-dimethyl-1,3-dioxolane rings connected by a 1,3-propanediyl bridge . The compound’s monoisotopic mass is approximately 188.22 Da .


Chemical Reactions Analysis

  • Acetal Formation : The compound can be synthesized through acetalization of carbonyl compounds using ethyl orthoformate , 1,3-propanediol , and a catalytic amount of NBS via an in situ acetal exchange process .
  • Deprotection : Acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents can remove the acetal protecting group .
  • Oxidation Sensitivity : While cyclic ketals and acetals are stable to mild high-valent chromium reagents, strong acidic reagents may oxidize them to lactones or related cleavage products .

properties

IUPAC Name

2-[3-(1,3-dioxolan-2-yl)propyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXFMDZISMIHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073375
Record name 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-

CAS RN

6543-04-0
Record name 2,2′-(1,3-Propanediyl)bis[1,3-dioxolane]
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Record name 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-
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Record name 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-
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Record name 1,3-Dioxolane, 2,2'-(1,3-propanediyl)bis-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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